N-Succinimidyl 4-(tri-n-butylstannyl)benzoate, often abbreviated as SNTB, is a chemical compound used in radiopharmaceutical research and development. It plays a crucial role in labeling proteins and peptides with radioactive isotopes, particularly astatine-211 (211At), for targeted cancer therapy and imaging applications .
The synthesis of SNTB involves the reaction of 4-(tri-n-butylstannyl)benzoic acid with N-hydroxysuccinimide (NHS). The NHS ester group reacts with amino groups on proteins or peptides, forming a stable covalent bond. The resulting SNTB compound serves as a linker for attaching radioactive astatine to biomolecules .
The molecular structure of SNTB consists of a benzene ring (benzoate moiety) attached to a tri-n-butylstannyl group via a succinimidyl linker. The stannyl group provides a site for subsequent radioisotope attachment, while the succinimidyl moiety ensures efficient conjugation with biomolecules .
Conjugation to Biomolecules: The newly introduced radiohalogen on the benzene ring remains reactive due to the electron-withdrawing effect of the ester group. This enables efficient conjugation of the radiolabeled N-succinimidyl benzoate derivative to amine groups present on biomolecules like antibodies or peptides. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the activated ester, displacing the N-hydroxysuccinimide and forming a stable amide bond. [, ]
Radioimmunotherapy: The compound enables the labeling of antibodies with alpha-emitting radionuclides like astatine-211. This has shown promise in treating various cancers, including breast cancer and glioma, by delivering highly cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues. [, , ]
Radioimmunoimaging: Antibodies and antibody fragments labeled with imaging radionuclides like iodine-125 and iodine-131, introduced via ATE, have been investigated for their ability to visualize and monitor tumor growth and response to therapy in preclinical models. [, ]
Peptide Labeling: N-Succinimidyl 4-(tri-n-butylstannyl)benzoate has been successfully applied in labeling peptides with radioisotopes for various research purposes, including studying receptor binding, pharmacokinetics, and metabolic processes. [, , ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: